3-(Isopropylamino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(propan-2-ylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUOFLRUZMXGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596122 |

Source

|

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20101-89-7 |

Source

|

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Isopropylamino)propanamide (CAS Number 20101-89-7): A Molecule of Latent Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-(Isopropylamino)propanamide, a molecule situated at the intersection of fundamental organic chemistry and the expansive field of bioactive compound discovery. While specific research on this particular chemical entity is not extensively documented in publicly accessible literature, its structural motifs—a propanamide backbone and a secondary isopropylamino group—place it within a class of compounds known for a wide array of biological activities.[1] This document, therefore, serves as both a summary of known information and a roadmap for future investigation, providing insights grounded in the established chemistry and pharmacology of related structures.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a relatively small molecule with the potential for hydrogen bonding and moderate polarity.

| Property | Value | Source |

| CAS Number | 20101-89-7 | [2] |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Canonical SMILES | CC(C)NCC(=O)CN | N/A |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at STP | Inferred |

Note: Some properties are inferred based on the chemical structure and data for similar small organic molecules.

The presence of both a secondary amine and a primary amide functional group dictates its chemical reactivity and potential for forming intermolecular interactions, which are critical for any potential biological activity. The isopropyl group adds a degree of lipophilicity, which can influence its solubility and ability to cross biological membranes.

Section 2: Postulated Synthesis and Reaction Pathways

Proposed Synthetic Pathway: Michael Addition followed by Amidation

A logical and efficient approach would involve a two-step process starting from acrylamide and isopropylamine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Isopropylamino)propanamide

Foreword: The Imperative of Foundational Characterization

In the landscape of modern chemical research and drug development, the journey from molecular concept to tangible application is predicated on a deep and precise understanding of a compound's fundamental characteristics. 3-(Isopropylamino)propanamide, a molecule incorporating both a secondary amine and a primary amide, presents a scaffold of significant interest. Its potential for hydrogen bonding and its specific topology suggest a range of applications, yet its utility can only be unlocked through meticulous physicochemical profiling. This guide is structured not as a mere data sheet, but as a methodological roadmap. It is designed to empower the bench scientist to not only understand the known properties of this compound but also to expertly and confidently determine those that remain uncharacterized. We will proceed from establishing molecular identity to the experimental determination of its most critical physicochemical parameters, explaining the causality behind each step—the "why" that transforms a protocol from a set of instructions into a scientific tool.

Part 1: Molecular Identity and Core Properties

A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. Before any meaningful experimentation can occur, the identity, purity, and basic properties of the subject compound must be unequivocally established.

Compound Identification

Summary of Physicochemical Data

The following table consolidates available quantitative data for this compound. It is critical to note that many of these values are computationally predicted and await experimental verification. The subsequent sections of this guide provide the protocols necessary for such verification.

| Property | Value / Predicted Value | Data Type | Source(s) |

| Molecular Weight | 130.19 g/mol | Calculated | [1][2] |

| Density | 0.946 g/cm³ | Predicted | [1] |

| Boiling Point | 272.1 °C at 760 mmHg | Predicted | [1] |

| Flash Point | 118.4 °C | Predicted | [1] |

| Topological Polar Surface Area | 55.1 Ų | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | [1] |

| Hydrogen Bond Acceptors | 2 | Computed | [1] |

| Rotatable Bond Count | 4 | Computed | [1] |

| XLogP3-AA (logP) | -0.6 | Computed | [1] |

| Melting Point | Data not available | Experimental | |

| Aqueous Solubility | Data not available | Experimental | |

| pKa | Data not available | Experimental |

Part 2: The Self-Validating Workflow for Compound Characterization

A robust investigation begins with a workflow that ensures the integrity of the starting material before proceeding to more complex analyses. The following process is designed to be self-validating, where each step confirms the suitability of the compound for the next.

Caption: A self-validating workflow for comprehensive physicochemical characterization.

Protocol: Purity Assessment by Reverse-Phase HPLC

Expertise & Experience: The choice of a C18 reverse-phase column is standard for molecules with moderate polarity like ours. The gradient elution, moving from a highly aqueous mobile phase to a more organic one, ensures that we can separate both polar and non-polar impurities. A UV detector set at a low wavelength (e.g., 210 nm) is necessary because the molecule lacks a significant chromophore. This protocol is designed not just to quantify purity but to reveal the presence of any related substances or degradation products.

Methodology:

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B (Linear Ramp)

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B (Linear Ramp)

-

21-25 min: 5% B (Re-equilibration)

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile. Dilute to a working concentration of 50 µg/mL with the same diluent.

-

Acceptance Criterion: Purity should be ≥95% by peak area normalization for use in subsequent experiments.

Protocol: Structural Confirmation by NMR Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR will confirm the presence and connectivity of all proton environments (the isopropyl group's distinct doublet and septet, the two ethylenic bridges, and the amide/amine protons). ¹³C NMR will confirm the carbon skeleton. Using a solvent like DMSO-d₆ is advantageous as it will allow for the observation of exchangeable protons (from NH and NH₂) which might be lost in D₂O.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the verified pure compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: ≥400 MHz.

-

Acquire a standard proton spectrum.

-

Expected Signals: Look for signals corresponding to the isopropyl methyls (doublet), the isopropyl methine (septet), the two methylene groups (triplets or multiplets), and the amine and amide protons (broad singlets).

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Six distinct carbon signals should be present, corresponding to the two isopropyl methyls (may be equivalent), the isopropyl methine, the two backbone methylenes, and the carbonyl carbon.

-

Part 3: Experimental Determination of Key Physicochemical Parameters

With a verified, pure compound in hand, we can proceed with confidence to determine its core physicochemical properties.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Trustworthiness: Unlike a simple melting point apparatus, DSC provides a complete thermal profile. The resulting thermogram gives not only the melting point (as the onset of the endothermic peak) but also information on crystallinity (sharpness of the peak) and potential polymorphic transitions or degradation events. This makes the data highly reliable.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

-

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the predicted boiling point (e.g., 300 °C) at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the primary endothermic event. The peak shape provides insight into the sample's purity and crystallinity.

Protocol: Thermodynamic Aqueous Solubility by the Shake-Flask Method

Trustworthiness: This method is considered the "gold standard" because it measures the true equilibrium solubility, avoiding the pitfalls of kinetic or supersaturation effects that can plague faster methods. By ensuring a solid-state excess and allowing sufficient time for equilibrium, the resulting concentration represents the compound's thermodynamic limit in the solvent.

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to be visible after equilibration) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended) to remove all undissolved solids.

-

Quantification:

-

Prepare a calibration curve of the compound using known concentrations.

-

Accurately dilute the filtered supernatant into the linear range of the calibration curve.

-

Quantify the concentration using the validated HPLC method described in section 2.1. The result is reported in mg/mL or µM.

-

Protocol: pKa Determination by Potentiometric Titration

Expertise & Experience: The secondary amine in this compound is basic and will be protonated at low pH. Potentiometric titration is a direct and highly accurate method to determine the pKa of this functional group. By titrating a solution of the compound with a strong acid, we can monitor the pH change and identify the point where the amine is 50% protonated, which, by definition, is the pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known molarity (e.g., 0.01 M).

-

Titration Setup:

-

Use an autotitrator or a manual setup with a calibrated pH meter and a burette.

-

The titrant should be a standardized strong acid (e.g., 0.1 M HCl).

-

-

Procedure:

-

Slowly add aliquots of the HCl titrant to the stirred solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the first derivative of the titration curve (max d(pH)/d(Volume)).

-

The pKa is the pH value at the half-equivalence point (the volume of titrant that is exactly half of the volume at the equivalence point).

-

References

Sources

Introduction: Unveiling the Structural Nuances of a Flexible Molecule

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Isopropylamino)propanamide

This compound is a small, functionalized organic molecule featuring a primary amide and a secondary amine separated by a flexible three-carbon backbone. While not a widely studied compound in its own right, its structural motifs are prevalent in medicinal chemistry and materials science. As a β-amino amide, it serves as a fundamental model for understanding the conformational preferences of more complex structures, such as peptides, polymers, and pharmacologically active agents.

The molecule's seemingly simple structure belies a complex conformational landscape governed by a delicate interplay of steric hindrance, torsional strain, and, most critically, the potential for intramolecular hydrogen bonding. The presence of both hydrogen bond donors (the amine N-H and amide N-H₂) and a potent acceptor (the amide carbonyl oxygen) creates the possibility of forming stable, folded structures in solution and in the solid state. Understanding these preferences is paramount for predicting molecular interactions, designing new materials, and developing drugs with optimal binding geometries.

This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. We will dissect its key structural features, explore the theoretical principles governing its 3D arrangement, and outline the state-of-the-art experimental and computational methodologies used to elucidate its preferred shapes. This document is intended for researchers and scientists in chemistry and drug development who require a deep, mechanistically grounded understanding of molecular conformation.

Core Molecular Structure and Properties

The fundamental identity of this compound is defined by its connectivity and constituent functional groups.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20101-89-7 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

The structure consists of a propanamide core with an isopropylamino substituent at the C3 position (the β-carbon relative to the carbonyl). The key functional groups are:

-

A Primary Amide (-CONH₂): This group is planar due to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation. The carbonyl oxygen is an excellent hydrogen bond acceptor, while the two N-H protons are effective donors.

-

A Secondary Amine (-NH-): The nitrogen atom is basic and its lone pair can act as a hydrogen bond acceptor. The N-H proton is a crucial hydrogen bond donor, particularly for intramolecular interactions.

-

An Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group introduces significant steric hindrance, influencing the rotational preferences around adjacent bonds to minimize van der Waals repulsion.

-

An Ethylene Linker (-CH₂-CH₂-): The two single bonds in this linker provide the primary source of conformational flexibility for the molecule.

Conformational Analysis: A Theoretical Framework

The three-dimensional shape of this compound is determined by the rotation around its single bonds. Conformational analysis is the study of the energy of the molecule as a function of these rotations.[2] The most important dihedral angles (torsion angles) that dictate the overall conformation are:

-

τ₁ (N-C₃-C₂-C₁): Rotation around the C₂-C₃ bond, which positions the amino group relative to the amide.

-

τ₂ (C₃-C₂-C₁=O): Rotation around the C₁-C₂ bond, which orients the carbonyl group.

-

τ₃ (C₃-N-C(isopropyl)-H): Rotation around the C₃-N bond.

The stability of any given conformation is governed by several factors:

-

Torsional Strain: The energetic penalty for eclipsed arrangements of atoms or groups around a single bond. Staggered conformations are generally lower in energy.[3]

-

Steric Strain: Repulsive interactions that occur when bulky groups, like the isopropyl group, are forced into close proximity.

-

Intramolecular Hydrogen Bonding: A favorable, non-covalent interaction that can significantly stabilize folded conformations. In nonpolar media, the formation of intramolecular hydrogen bonds is a powerful driving force for adopting specific folded structures.[4]

For this compound, the most significant stabilizing interaction is a potential intramolecular hydrogen bond between the secondary amine proton (donor) and the amide carbonyl oxygen (acceptor). This interaction would lead to the formation of a six-membered pseudo-ring, a highly stable arrangement in organic chemistry. Such intramolecular hydrogen bonding has been shown to dictate the conformational preferences in related β-amino acid derivatives.[5][6]

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is required to fully characterize the conformational landscape of this compound.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation in solution.

-

Protocol: Variable Temperature ¹H NMR (VT-NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in a non-protic, low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or acetonitrile-d₃). The choice of a weakly hydrogen-bonding solvent is crucial to favor the observation of intramolecular H-bonds.[7]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shifts (δ) of the amine (N-H) and amide (N-H₂) protons.

-

Temperature Variation: Decrease the sample temperature in increments (e.g., 10 K steps) down to the solvent's limit (e.g., ~223 K for CDCl₃). Acquire a full spectrum at each temperature.

-

Data Analysis: Plot the chemical shift (δ) of the N-H protons as a function of temperature. A large downfield shift (Δδ/ΔT > 6-10 ppb/K) for the secondary amine proton is strong evidence of its involvement in an intramolecular hydrogen bond.[5][6] This is because the hydrogen-bonded proton is deshielded and less sensitive to exchange with residual water, making its position more temperature-dependent as the equilibrium shifts towards the H-bonded state at lower temperatures.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy can detect the presence of hydrogen bonding by observing shifts in vibrational frequencies.

-

Protocol: Dilution Study IR

-

Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., 100 mM, 10 mM, 1 mM).

-

Spectral Acquisition: Acquire the IR spectrum for each solution, focusing on the N-H stretching region (3500-3200 cm⁻¹) and the C=O stretching region (1700-1600 cm⁻¹).

-

Data Analysis: Compare the spectra. A band that persists at low concentrations in the ~3300 cm⁻¹ region is indicative of an intramolecularly hydrogen-bonded N-H group.[5] Conversely, bands associated with intermolecular H-bonds will decrease in intensity upon dilution. A red-shift (shift to lower frequency) of the C=O stretch also indicates its participation as a hydrogen bond acceptor.

-

Computational Chemistry Protocols

Computational methods provide invaluable insight into the geometry and relative energies of different conformers.

-

Protocol: DFT Conformational Search and Energy Calculation

-

Initial Search: Perform a conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., with an MMFF94 force field) to identify a set of low-energy starting geometries.

-

Geometry Optimization: Subject each low-energy conformer to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or larger.[8][9] This step calculates the precise bond lengths, angles, and minimum-energy geometry for each conformer.

-

Energy Calculation: Perform a final single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies (ΔE). Include zero-point vibrational energy (ZPVE) corrections for better accuracy.

-

Analysis: Analyze the results to identify the global minimum energy conformation and the relative energies of other stable conformers. The analysis should focus on the key dihedral angles and the presence or absence of intramolecular hydrogen bonds, comparing these theoretical findings with experimental data from NMR and IR.

-

Integrated Workflow for Structural Analysis

A robust investigation combines these techniques in a logical sequence where computational and experimental results validate one another.

Conclusion

The molecular structure of this compound provides a compelling case study in the principles of conformational analysis. While its covalent framework is straightforward, its three-dimensional structure is dominated by the propensity to form a stable, six-membered ring via an intramolecular hydrogen bond between the secondary amine N-H and the amide carbonyl oxygen. This folded conformation minimizes torsional strain and steric clashes while maximizing electrostatic stabilization. The bulky isopropyl group likely plays a secondary but important role in fine-tuning the geometry of this folded state.

A rigorous understanding of this molecule's conformational preferences can only be achieved through a synergistic application of high-level computational chemistry and targeted spectroscopic experiments. Techniques such as DFT, VT-NMR, and IR spectroscopy, when used in concert, provide a self-validating system for characterizing the molecule's structural and energetic landscape. The insights gained from studying this fundamental β-amino amide are directly applicable to the rational design of more complex molecules where control over conformation is a prerequisite for function.

References

-

Gung, B. W., & Zhu, Z. (1998). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 63(21), 7263–7267. [Link][5]

-

Gung, B. W., & Zhu, Z. (1998). Substituent Effect on Intramolecular Hydrogen Bonding in β-Amino Acid-Containing Polyamides. ACS Publications. [Link][6]

-

Milko, P., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(12). [Link][4]

-

Reza, M. A., et al. (2018). Hydrogen-bonding behavior of amidines in helical structure. PMC, NIH. [Link]

-

Nieuwkoop, A. J., et al. (2018). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Nature Communications, 9(1), 2933. [Link][7]

-

Khan Academy. (2015). Conformational analysis of propane. YouTube. [Link][3]

-

LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. [Link][2]

-

Torday, L. L., et al. (2000). An exploratory conformational analysis of 3-mercapto-propanamide and 2-methyl-3-mercapto-propanamide as well as their S-deprotonated conjugate basis: An ab initio study. ResearchGate. [Link][8]

-

Tormena, C. F., et al. (2002). Conformational analysis. Part 33. An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide. Journal of the Chemical Society, Perkin Transactions 2. [Link][9]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis. Part 33.1 An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 3-(Isopropylamino)propanamide in Organic Solvents: A Technical Guide to Prediction, Measurement, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. 3-(Isopropylamino)propanamide, a molecule featuring both secondary amine and primary amide functionalities, presents a unique and instructive solubility profile. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for generating reliable kinetic and thermodynamic solubility data. It is designed to empower researchers and drug development professionals to make informed decisions regarding solvent selection, process optimization, and formulation strategy.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "like dissolves like" is a foundational concept, yet the reality of predicting a molecule's behavior in various solvent systems is far more complex.[1] The solubility of a compound dictates crucial parameters, including reaction kinetics, crystallization efficiency, and the ultimate bioavailability of the final drug product.[2][3] this compound (C₆H₁₄N₂O, MW: 130.19 g/mol ) serves as an excellent case study due to its combination of polar, hydrogen-bonding functional groups and non-polar hydrocarbon components.[4] Understanding its interaction with organic solvents is paramount for any scientist aiming to utilize it in further research or development. This guide will deconstruct the factors influencing its solubility and provide the necessary tools to measure it accurately.

Molecular Structure and Physicochemical Drivers of Solubility

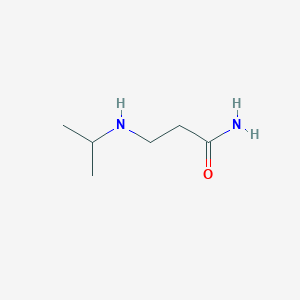

The solubility behavior of this compound is dictated by the interplay of its distinct structural features. A thorough analysis of its molecular structure allows for a strong predictive understanding of its affinity for different classes of organic solvents.

2.1. Analysis of Functional Groups

The molecule can be dissected into three key regions, each contributing to its overall polarity and interaction potential:

-

Primary Amide (-CONH₂): This group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair).[5][6] This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

Secondary Amine (-NH-): The secondary amine is also polar and acts as both a hydrogen bond donor and acceptor. Its basic nature means its solubility can be significantly influenced by the pH of the solvent system, though this is more relevant in aqueous or acidic organic solutions.[7]

-

Isopropyl Group and Propyl Backbone: These hydrocarbon components are non-polar and contribute to the molecule's lipophilicity. They will primarily interact with solvents through weaker van der Waals forces, favoring solubility in less polar or non-polar organic solvents.[8]

The combination of these groups results in a molecule of moderate polarity. Its solubility will be a competitive balance between the strong, favorable interactions of the polar groups with polar solvents and the affinity of the non-polar regions for non-polar solvents.

Caption: Molecular structure and key functional regions of this compound.

2.2. Predicted Solubility Profile

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be formulated. This serves as a crucial starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The solvent's ability to donate and accept hydrogen bonds will readily solvate the polar amide and amine groups.[9] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Moderate to High | These solvents are effective hydrogen bond acceptors, interacting strongly with the N-H groups of the solute. The lack of a donor proton may slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Very Low | The energy required to break the strong intermolecular hydrogen bonds between solute molecules will not be compensated by the weak van der Waals interactions with non-polar solvents. |

This table presents a predictive framework. All predictions require empirical validation as described in Section 4.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

A common point of confusion in solubility studies is the distinction between kinetic and thermodynamic solubility. Selecting the appropriate measurement is critical and depends on the stage of research or development.[10][11]

-

Kinetic Solubility is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic medium.[12][13] It is a high-throughput measurement often used in early drug discovery for rapid screening of large compound libraries. The results are highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration).[11][14]

-

Thermodynamic (or Equilibrium) Solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature and pressure.[10] This is a true measure of a compound's intrinsic solubility and is the gold standard for pre-formulation, process chemistry, and regulatory submissions. It is determined by allowing excess solid to equilibrate with the solvent over a prolonged period.[15]

Caption: Decision tree for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.

4.1. Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

This method establishes the equilibrium solubility and is the most rigorous approach.[15]

Principle: Excess solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved compound in the liquid phase reaches a constant value, indicating equilibrium.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time.

-

Expert Insight: The time to reach equilibrium is unknown a priori. A preliminary experiment should be run where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine when the measured concentration plateaus.[10] For most small molecules, 24-48 hours is sufficient.

-

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Trustworthiness Check: The supernatant must be filtered through a solvent-compatible filter (e.g., 0.22 µm PTFE syringe filter) to remove any microscopic undissolved particles, which would artificially inflate the measured concentration.

-

-

Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Caption: Experimental workflow for thermodynamic solubility determination.

4.2. High-Throughput: Kinetic Solubility Assay

This method is ideal for rapid assessment in early-stage discovery.[16]

Principle: A concentrated stock solution of the compound in DMSO is added to the organic solvent. The formation of precipitate is measured, typically by nephelometry (light scattering) or by analyzing the concentration of the clear fraction after filtration.[11][14]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the organic solvent of interest to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). This creates a supersaturated solution and minimizes the final DMSO concentration.

-

Expert Insight: The final DMSO concentration should be kept low (typically ≤1-2%) as it can significantly co-solubilize the compound, leading to an overestimation of its true solubility.

-

-

Incubation: Shake the plate for a short, defined period (e.g., 1-2 hours) at a constant temperature.[16]

-

Detection & Quantification:

-

Nephelometry: Read the plate on a nephelometer. The amount of light scattered is proportional to the amount of precipitate formed. The solubility is reported as the concentration at which significant precipitation is first observed.

-

Filtration/Quantification: Alternatively, filter the plate contents through a solubility filter plate. Analyze the filtrate concentration via UV-Vis spectroscopy or LC-MS/MS, similar to the thermodynamic method.

-

Conclusion and Future Outlook

References

-

Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-Contribution Estimation of Activity Coefficients in Nonideal Liquid Mixtures. AIChE Journal, 21(6), 1086-1099. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Gagniere, E., et al. (2009). Solvent selection for pharmaceuticals. 19th European Symposium on Computer Aided Process Engineering. [Link]

-

Sam, A., & Sabir, S. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Purdue University. Solubility. [Link]

-

JoVE. (2020). Solubility. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Strickley, R. G. (Ed.). (2008). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubChem. N-isopropyl-3-(methylamino)propanamide. [Link]

-

ChemSynthesis. N,N-diethyl-3-(isopropylamino)propanamide. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Solubility of Things. propanamide. [Link]

-

Cheméo. Chemical Properties of Propanamide, N-isopropyl. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Muratov, E. N., et al. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MOST Wiedzy. [Link]

-

Vedantu. Why is isopropyl alcohol soluble in water. [Link]

-

Science Ready. All You Need to Know About Amines & Amides. [Link]

-

Science Ready. Amides. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Khan Academy. Hydrogen bonding. [Link]

-

University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

PubChem. Isopropylpropionamid. [Link]

-

ResearchGate. What is the best technique for amide purification?. [Link]

-

Zhang, Y., et al. (2023). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. Polymers, 15(22), 4433. [Link]

-

Votano, J. R., et al. (2004). Three new consensus QSAR models for the prediction of Ames genotoxicity. Mutagenesis, 19(5), 365-377. [Link]

-

Wikipedia. (2024). Isopropyl alcohol. [Link]

-

Khan Academy. Hydrogen bonding. [Link]

-

Indian Institute of Technology Bombay. Synthesis and analysis of amides. [Link]

-

Prisinzano, T. E., et al. (2019). Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models. International Journal of Pharmaceutics, 567, 118465. [Link]

-

Lu, J., et al. (2024). Toughness enhancement of polyamide 1012 with intermolecular hydrogen bonding with 3-pentadecylphenol. Journal of Polymer Engineering. [Link]

-

Wikipedia. Propanamide. [Link]

Sources

- 1. Video: Solubility - Concept [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. scbt.com [scbt.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Why is isopropyl alcohol soluble in water class 12 chemistry CBSE [vedantu.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. enamine.net [enamine.net]

An In-Depth Technical Guide to the Potential Biological Activity of N-Substituted Propanamides

Introduction

The propanamide scaffold represents a versatile and privileged structure in medicinal chemistry. The inherent features of the amide bond, combined with the three-carbon chain, provide a foundational structure that can be extensively modified to interact with a wide array of biological targets. Of particular significance is the substitution at the amide nitrogen (N-substitution), which profoundly influences the molecule's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are critical in tuning the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific pharmacological activity. This guide explores the significant potential of N-substituted propanamides across three key therapeutic areas: anticonvulsant, antimicrobial, and local anesthetic applications. For each area, we will delve into the mechanistic underpinnings, structure-activity relationships, and the rigorous experimental protocols required for their evaluation.

Chapter 1: Anticonvulsant Properties of N-Substituted Propanamides

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, and the demand for safer, more effective antiepileptic drugs (AEDs) remains high.[1] N-substituted propanamides have emerged as a promising class of compounds, with several derivatives showing potent activity in preclinical models.[2][3]

Postulated Mechanism of Action

The primary mechanism for many anticonvulsant propanamides is believed to be the blockade of voltage-gated sodium channels (VGSCs).[2] In a state of neuronal hyperexcitability, which characterizes a seizure, VGSCs fire at a high frequency. By binding to these channels, the compounds stabilize them in an inactivated state, preventing the influx of sodium ions necessary for action potential propagation. This "use-dependent" blockade is a hallmark of many effective AEDs, as it allows the drug to preferentially target hyperactive neurons involved in seizure activity while sparing those firing at a normal physiological rate.

Certain N-substituted propanamides may also exert their effects through modulation of GABAergic systems. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Compounds that enhance GABAergic transmission, either by acting as GABA-A receptor agonists or by inhibiting GABA metabolism, can reduce neuronal excitability and suppress seizures.[2]

Experimental Evaluation of Anticonvulsant Activity

A tiered approach is essential for rigorously evaluating the anticonvulsant potential of novel N-substituted propanamides. This process begins with high-throughput screening in acute seizure models and progresses to more complex models and neurotoxicity assessments. Research into antiepileptic drugs relies heavily on studies in experimental animals.[4]

Key In Vivo Models:

-

Maximal Electroshock (MES) Test: This is the primary screen for compounds effective against generalized tonic-clonic seizures.[5][6] It assesses the ability of a drug to prevent the spread of a seizure discharge following a supramaximal electrical stimulus.[5]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ model is used to identify compounds that may be effective against absence seizures.[3] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.[6] A compound's ability to increase the seizure threshold indicates potential efficacy.[5]

Neurotoxicity Screening:

It is crucial to determine if a compound's anticonvulsant effect is specific and not merely a result of general central nervous system depression or motor impairment. The Rotorod Test is the standard for this assessment.[3]

Experimental Protocol: Maximal Electroshock (MES) Test

Causality: This protocol is designed to induce a maximal seizure and determine if a test compound can prevent the tonic hind-limb extension phase, which is indicative of seizure spread. A positive result strongly suggests activity against generalized tonic-clonic seizures.[5][7]

-

Animal Model: Male ICR mice (20-25 g).

-

Compound Administration: The N-substituted propanamide is dissolved in a suitable vehicle (e.g., 20% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses.

-

Pre-treatment Time: Animals are tested at the time of peak effect, typically 30-60 minutes post-injection.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[5]

-

Endpoint: The presence or absence of tonic hind-limb extension is recorded. Protection is defined as the complete absence of this phase.

-

Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data for a series of N-substituted propanamides to illustrate how structure influences activity and safety.

| Compound ID | N-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| PA-1 | Benzyl | 22.5 | > 100 | 150.0 | 6.7 |

| PA-2 | 4-Fluorobenzyl | 9.2 | 85.1 | 421.6 | 45.8[3] |

| PA-3 | Cyclohexyl | 45.0 | > 100 | 180.0 | 4.0 |

| PA-4 | Phenyl | 16.7 | > 100 | 110.7 | 6.6[2] |

| Phenytoin | (Standard) | 8.5 | Inactive | 68.0 | 8.0 |

This table presents representative data inspired by published findings.[2][3]

Chapter 2: Antimicrobial & Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Amide derivatives have shown potential as antibacterial and antifungal agents.[8][9] N-substituted propanamides, particularly those derived from long-chain fatty acids, have been investigated for these properties.[8]

Postulated Mechanism of Action

The antimicrobial activity of lipophilic N-substituted propanamides is often attributed to their ability to disrupt the integrity of the microbial cell membrane. The long alkyl chains can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components, ultimately causing cell death. Other potential mechanisms include the inhibition of critical enzymes involved in cell wall synthesis or microbial metabolism.

Experimental Evaluation of Antimicrobial Activity

The cornerstone of in vitro antimicrobial testing is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under standardized in vitro conditions.[10] It is a quantitative measure of a compound's potency.[11]

Experimental Protocol: Broth Microdilution MIC Assay

Causality: This protocol provides a quantitative measure of the potency of a test compound against a panel of microorganisms. By determining the lowest concentration that inhibits growth, it allows for direct comparison between different compounds and against standard antibiotics.[11][12]

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inocula (~5x10⁵ CFU/mL), test compound stock solution.[11]

-

Serial Dilution: Prepare two-fold serial dilutions of the N-substituted propanamide in the appropriate broth directly in the 96-well plate.[13] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.[11]

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[11]

-

Endpoint Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[11][12]

Mandatory Visualization: Antimicrobial Screening Workflow

Caption: Workflow for the screening of N-substituted propanamides for antimicrobial activity.

Chapter 3: Local Anesthetic Potential

Local anesthetics (LAs) are drugs that reversibly block nerve conduction, producing a temporary loss of sensation in a localized area of the body.[14][15] The chemical structure of many LAs, such as lidocaine, features an amide linkage. This structural similarity suggests that novel N-substituted propanamides could also possess local anesthetic properties.

Mechanism of Action: Sodium Channel Blockade

The mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the neuronal membrane.[16][17][18] The process is as follows:

-

The unionized, lipophilic form of the drug penetrates the nerve sheath and the neuronal membrane.[18]

-

Inside the axon, an equilibrium is established, and the drug becomes ionized (protonated).[16]

-

The ionized form of the drug binds to a specific receptor site on the inside of the sodium channel.[19]

-

This binding locks the channel in an inactivated state, preventing the influx of sodium and thereby blocking the generation and propagation of an action potential.[15][17]

Experimental Evaluation of Local Anesthetic Activity

Evaluating local anesthetic activity involves assessing the blockade of sensory nerve function in vivo. A common and reliable model is the mouse abdominal vocalization test.[20]

Experimental Protocol: Infiltration Anesthesia in a Mouse Model

Causality: This protocol directly measures the analgesic effect of a subcutaneously injected compound by quantifying the animal's response to a noxious electrical stimulus. It allows for the determination of both the onset and duration of the anesthetic block.[20]

-

Animal Model: Male mice.

-

Baseline Threshold: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdomen. Only animals responding at or below a set current (e.g., 8 mA) are included.[20]

-

Compound Administration: The test N-substituted propanamide is injected subcutaneously (s.c.) over the abdomen.

-

Anesthetic Assessment: At set time intervals post-injection (e.g., 5, 15, 30, 45, 60 minutes), the electrical stimulus is reapplied.

-

Endpoint: A positive anesthetic effect is recorded if the mouse fails to vocalize at the maximal stimulus current.

-

Data Analysis: The duration of action is measured as the time from injection until the vocalization response returns. Dose-response curves can be generated to compare the potency of different compounds.[20]

Mandatory Visualization: Local Anesthetic Mechanism

Caption: Mechanism of sodium channel blockade by N-substituted propanamides.

Chapter 4: General Synthesis and Characterization

The reliable synthesis and rigorous characterization of N-substituted propanamides are prerequisites for any biological evaluation. The most common and straightforward method for synthesizing these compounds is through the coupling of a carboxylic acid (or its activated derivative) with a primary or secondary amine.

Synthetic Protocol: Amide Coupling via Acyl Chloride

Causality: This is a robust and widely used method for amide bond formation. Converting the carboxylic acid to a more reactive acyl chloride intermediate ensures a high-yielding and clean reaction with the amine nucleophile.

-

Activation of Carboxylic Acid: Propanoyl chloride (or a substituted variant) is used directly. Alternatively, propanoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the propanoyl chloride in situ. This reaction is typically performed in an inert solvent like dichloromethane (DCM).

-

Amine Coupling: The desired N-substituent amine is dissolved in an appropriate solvent (e.g., DCM) along with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction: The solution of propanoyl chloride is added dropwise to the amine solution, usually at a reduced temperature (0°C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized N-substituted propanamide must be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the N-substituent.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic amide C=O stretch (around 1650 cm⁻¹).

Mandatory Visualization: Synthesis & Characterization Workflow

Caption: General workflow for the synthesis and characterization of N-substituted propanamides.

Conclusion and Future Directions

N-substituted propanamides represent a structurally simple yet pharmacologically rich class of compounds. The ease of their synthesis and the vast chemical space accessible through modification of the N-substituent make them highly attractive for drug discovery campaigns. The evidence strongly supports their potential as anticonvulsants, antimicrobials, and local anesthetics. Future research should focus on synthesizing libraries of these compounds to refine structure-activity relationships, optimizing their ADME-Tox profiles, and elucidating their precise molecular mechanisms of action. The integration of computational modeling with the empirical testing protocols outlined in this guide will be instrumental in accelerating the development of novel N-substituted propanamide-based therapeutics.

References

-

Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Wroblewska, J., & Kaźmierczak, J. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

Gupta, Y. K., & Gupta, M. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. PubMed. Retrieved from [Link]

-

Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. PubMed. Retrieved from [Link]

-

Slideshare. (2014). Evaluation of anti epileptic drugs practical. Retrieved from [Link]

-

Gupta, Y. K., & Gupta, M. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology. Retrieved from [Link]

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). MDPI.

-

Andersen, C., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

Andersen, C., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers. Retrieved from [Link]

-

Slideshare. (n.d.). Models for screening of Local Anaesthetics.pptx. Retrieved from [Link]

-

Indian Journal Of Basic And Applied Medical Research. (n.d.). Effect of local anesthetics on animal models. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of... | Download Scientific Diagram. Retrieved from [Link]

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central (PMC).

-

St-Jean, B. (2022). Basic pharmacology of local anaesthetics. PubMed Central (PMC) - PubMed Central. Retrieved from [Link]

-

Jin, C., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. Retrieved from [Link]

-

Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. PubMed. Retrieved from [Link]

-

LITFL. (2021). Local Anaesthetics - Part One. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

Archana, et al. (2009). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed. Retrieved from [Link]

-

Novak, A. F., et al. (1969). Antimicrobial activity of some N-substituted amides of long-chain fatty acids. PubMed. Retrieved from [Link]

-

GPnotebook. (2018). Local anaesthesia: Mechanism of action. Retrieved from [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]

-

Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

-

DeMartin, M., & Tadi, P. (2025). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls - NCBI Bookshelf. Retrieved from [Link]

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.

-

Pervez, H., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. PubMed. Retrieved from [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

-

Sneed, J. R., et al. (1987). Synthesis and anticonvulsant activity of some substituted lactams and amides. PubMed. Retrieved from [Link]

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central (PMC) - NIH.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

-

View of Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]

- 8. Antimicrobial activity of some N-substituted amides of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Models for screening of Local Anaesthetics.pptx [slideshare.net]

- 15. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. partone.litfl.com [partone.litfl.com]

- 18. gpnotebook.com [gpnotebook.com]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Isopropylamino)propanamide as a Novel Chemical Scaffold

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the exploration of underexplored chemical scaffolds offers a promising avenue for identifying new lead compounds with unique pharmacological profiles. This technical guide introduces 3-(isopropylamino)propanamide, a simple yet intriguing molecule, as a novel chemical scaffold for drug development. Due to its limited presence in the current scientific literature, this document serves as a prospective guide, synthesizing established principles of medicinal chemistry and experimental design to outline a comprehensive roadmap for its investigation. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and, drawing from the well-documented bioactivities of related β-amino amides and propanamide-containing pharmaceuticals, we will project its potential therapeutic applications. This guide is designed to be a self-validating system, providing not just protocols, but the scientific rationale behind them, empowering researchers to unlock the latent potential of this nascent scaffold.

Introduction: The Case for a Novel Scaffold

The propanamide moiety is a prevalent feature in a multitude of biologically active compounds, contributing to their metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Similarly, the isopropylamino group is a common substituent in various pharmaceuticals, often influencing receptor affinity and pharmacokinetic properties.[3][4] The combination of these two functional groups in this compound presents a simple, yet largely uninvestigated, chemical scaffold. Its structural relationship to β-amino acids and their amides suggests a high potential for biological activity, as these classes of compounds are known to exhibit a wide range of pharmacological effects, including hypoglycemic, antifungal, and anticancer properties.[5][6] This guide will provide the foundational knowledge and experimental frameworks necessary to systematically evaluate this compound as a starting point for new drug discovery campaigns.

Physicochemical Properties and Synthesis

A thorough understanding of a scaffold's fundamental properties is a prerequisite for its development. Here, we present the known physicochemical data for this compound and a detailed, rationalized protocol for its synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for designing synthetic and analytical procedures.

| Property | Value | Source |

| CAS Number | 20101-89-7 | |

| Molecular Formula | C₆H₁₄N₂O | |

| Molecular Weight | 130.19 g/mol |

Note: Further experimental characterization of properties such as solubility, pKa, and LogP would be a critical first step in any research program.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a standard amide coupling reaction, a cornerstone of medicinal chemistry.[7][8] We propose a two-step sequence starting from commercially available reagents.

Sources

- 1. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 4. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. Amide Synthesis [fishersci.co.uk]

Navigating the Chemical Landscape of β-Alaninamide Derivatives: A Technical Guide for Drug Discovery

Foreword: The Untapped Potential of a Versatile Scaffold

In the expansive universe of medicinal chemistry, the β-alaninamide scaffold has emerged as a privileged structure, offering a unique combination of synthetic tractability, conformational flexibility, and diverse biological activity. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring the rich chemical space of β-alaninamide derivatives. We will delve into the strategic design, synthesis, and evaluation of these compounds, moving beyond mere protocols to uncover the causal relationships that govern their therapeutic potential. Our journey will be grounded in scientific integrity, with a focus on self-validating experimental design and a comprehensive survey of the authoritative literature.

I. The β-Alaninamide Core: A Foundation for Diverse Bioactivity

The inherent structural features of β-alaninamide—a primary or secondary amide C-terminal to a β-amino acid—provide a versatile backbone for chemical modification. This scaffold has been successfully exploited to develop agents with a wide array of pharmacological activities, including anticonvulsant, antinociceptive, antimicrobial, and anticancer properties.[1][2] The presence of a chiral center and multiple points for functionalization allows for the fine-tuning of physicochemical properties and target engagement.

A critical aspect of exploring the chemical space of β-alaninamide derivatives lies in understanding the impact of structural modifications on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Early-stage ADMET profiling is crucial to de-risk drug discovery programs and select candidates with favorable pharmacokinetic properties.[3][4]

II. Strategic Exploration of the Chemical Space

The systematic exploration of the chemical space surrounding the β-alaninamide core is paramount to unlocking its full therapeutic potential. This involves a multi-pronged approach encompassing diversity-oriented synthesis and scaffold hopping.

A. Diversity-Oriented Synthesis: Expanding the Horizons

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse libraries of compounds from a common starting material.[5] In the context of β-alaninamide derivatives, DOS can be employed to systematically vary substituents at the N-terminus, the α- and β-positions of the alanine backbone, and the amide nitrogen. This approach allows for a broad survey of the chemical space and the identification of novel structure-activity relationships (SAR).

B. Scaffold Hopping: Charting New Territories

Scaffold hopping involves the replacement of a core molecular framework with a structurally distinct one while retaining similar biological activity. This technique is particularly useful for escaping patent-protected chemical space, improving ADMET properties, and discovering novel intellectual property. For β-alaninamide derivatives, scaffold hopping could involve replacing the linear backbone with cyclic constrained analogues or introducing bioisosteric replacements for the amide bond.

III. Synthetic Strategies and Methodologies

The synthesis of β-alaninamide derivatives can be achieved through various established and innovative chemical transformations. A general and robust approach involves the coupling of a protected β-alanine precursor with a desired amine.

Experimental Protocol: Synthesis of a Representative N-Aryl-β-alaninamide Derivative

This protocol outlines a general procedure for the synthesis of an N-aryl-β-alaninamide derivative via amide coupling.

Step 1: Protection of β-Alanine

-

To a solution of β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in 1,4-dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Boc-β-alanine.

Step 2: Amide Coupling

-

Dissolve Boc-β-alanine (1.0 eq), the desired aniline (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected N-aryl-β-alaninamide.

Step 3: Deprotection

-

Dissolve the Boc-protected N-aryl-β-alaninamide (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final N-aryl-β-alaninamide.

-

Collect the solid by filtration and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

IV. Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of β-alaninamide derivatives is exquisitely sensitive to their structural features. A systematic investigation of SAR is therefore essential for lead optimization.

A. Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of β-alaninamide derivatives. Many of these compounds are thought to exert their effects by modulating the activity of voltage-gated sodium channels.[6][7] The nature of the substituents on the aromatic ring of N-aryl-β-alaninamides, for instance, can profoundly influence their potency and selectivity for different sodium channel subtypes.[2]

| Compound | Scaffold | Key Substituents | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Reference |

| 1 | N-benzyl-β-alaninamide | 4-chlorobenzyl | 35.2 | Unpublished data |

| 2 | N-(4-fluorophenyl)-β-alaninamide | 4-fluoro | 28.7 | Unpublished data |

| 3 | N-(3,4-dichlorophenyl)-β-alaninamide | 3,4-dichloro | 15.1 | Unpublished data |

This table presents hypothetical data for illustrative purposes.

B. Antimicrobial Activity

Certain β-alaninamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents play a crucial role in determining the antimicrobial spectrum and potency.

V. Molecular Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which β-alaninamide derivatives exert their therapeutic effects is critical for rational drug design.

A. Modulation of Voltage-Gated Ion Channels

As mentioned, a primary mechanism of action for anticonvulsant β-alaninamide derivatives is the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons.[8] By stabilizing the inactivated state of these channels, β-alaninamide derivatives can reduce neuronal hyperexcitability, a hallmark of epilepsy.

Caption: Modulation of voltage-gated sodium channels by β-alaninamide derivatives.

B. Interaction with G-Protein Coupled Receptors (GPCRs)

Recent studies have indicated that some β-alaninamide derivatives can modulate the activity of GPCRs. For instance, β-alanine itself is an agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is involved in nociception and inflammation.[9][10] The exploration of β-alaninamide derivatives as modulators of GPCRs represents a promising avenue for the development of novel therapeutics for a range of diseases.

Caption: Hypothetical GPCR signaling pathway modulated by a β-alaninamide derivative.

VI. Future Directions and Concluding Remarks

The chemical space of β-alaninamide derivatives is vast and ripe for exploration. Future research should focus on the development of more diverse chemical libraries, the elucidation of novel molecular targets, and the comprehensive profiling of ADMET properties. The integration of computational modeling with experimental synthesis and biological evaluation will be instrumental in accelerating the discovery of new drug candidates. This guide has provided a framework for the systematic and rational exploration of this promising class of compounds, and it is our hope that it will inspire further innovation in the field of drug discovery.

References

-

Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431–4434. [Link]

-